REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([NH:8][NH2:9])=[N:4]1.CC1CN[C:13](=[S:16])N1.C[I:18]>C(O)C>[IH:18].[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([S:16][CH3:13])=[N:4]1.[NH2:8][NH2:9] |f:0.1,5.6|
|
Name
|
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1N=C(NC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NC(NC1)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
I.CC1N=C(NC1)SC
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([NH:8][NH2:9])=[N:4]1.CC1CN[C:13](=[S:16])N1.C[I:18]>C(O)C>[IH:18].[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([S:16][CH3:13])=[N:4]1.[NH2:8][NH2:9] |f:0.1,5.6|
|
Name
|
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1N=C(NC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NC(NC1)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
I.CC1N=C(NC1)SC
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([NH:8][NH2:9])=[N:4]1.CC1CN[C:13](=[S:16])N1.C[I:18]>C(O)C>[IH:18].[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([S:16][CH3:13])=[N:4]1.[NH2:8][NH2:9] |f:0.1,5.6|
|
Name
|
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1N=C(NC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NC(NC1)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
I.CC1N=C(NC1)SC
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |